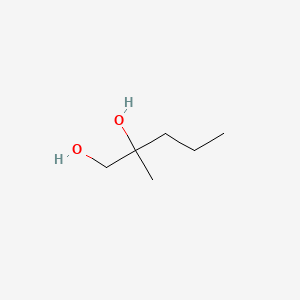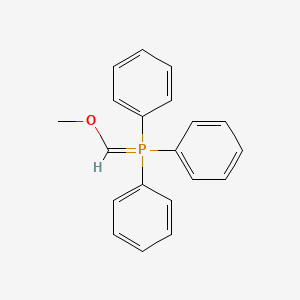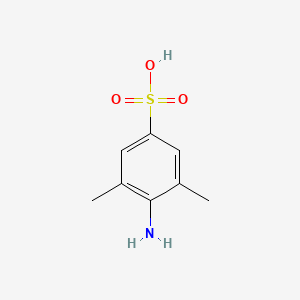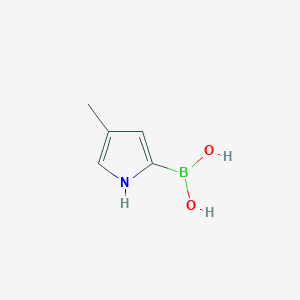
(4-Methyl-1H-pyrrol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Methyl-1H-pyrrol-2-yl)boronic acid” is a chemical compound with the molecular formula C5H8BNO2 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . Boronic acids are known for their versatility in organic synthesis and their ability to form stable covalent bonds with various substrates .
Synthesis Analysis
The synthesis of boronic acids, including “(4-Methyl-1H-pyrrol-2-yl)boronic acid”, often involves the use of pinacol boronic esters as building blocks . Protodeboronation, a process that involves the removal of a boron atom from a molecule, is a key step in the synthesis of boronic acids . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters using a radical approach .Molecular Structure Analysis
The molecular structure of “(4-Methyl-1H-pyrrol-2-yl)boronic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a boronic acid group . The boronic acid group consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis
Boronic acids, including “(4-Methyl-1H-pyrrol-2-yl)boronic acid”, are known for their reactivity and versatility in organic synthesis . They can undergo a variety of chemical reactions, including protodeboronation . In addition, they can participate in coupling reactions with various substrates, forming stable covalent bonds .Physical And Chemical Properties Analysis
“(4-Methyl-1H-pyrrol-2-yl)boronic acid” has a predicted boiling point of 356.5±44.0 °C and a predicted density of 1.21±0.1 g/cm3 . Its pKa value, a measure of the strength of an acid in solution, is predicted to be 8.95±0.53 .Orientations Futures
The future directions for research on “(4-Methyl-1H-pyrrol-2-yl)boronic acid” and other boronic acids may involve further development of their synthesis methods, particularly the process of protodeboronation . Additionally, due to their versatility in organic synthesis, boronic acids may continue to find new applications in the synthesis of various organic compounds .
Propriétés
Numéro CAS |
2070921-94-5 |
|---|---|
Nom du produit |
(4-Methyl-1H-pyrrol-2-yl)boronic acid |
Formule moléculaire |
C5H8BNO2 |
Poids moléculaire |
124.94 g/mol |
Nom IUPAC |
(4-methyl-1H-pyrrol-2-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO2/c1-4-2-5(6(8)9)7-3-4/h2-3,7-9H,1H3 |
Clé InChI |
UQCXJJGPOJQPDI-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CN1)C)(O)O |
SMILES canonique |
B(C1=CC(=CN1)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorobenzo[h]quinoline](/img/structure/B3188240.png)
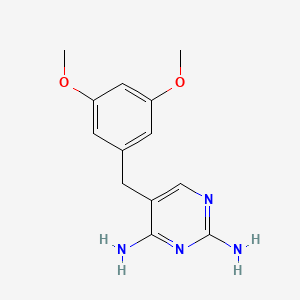
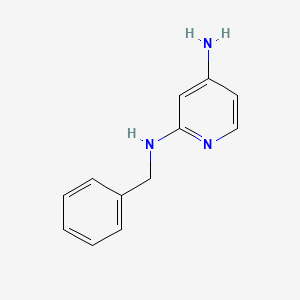


![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)

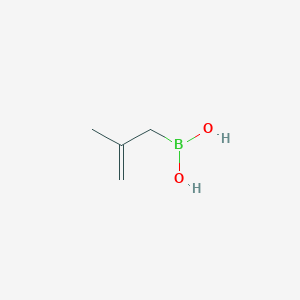
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
